4-(Tetrahydro-2h-pyran-3-yl)butan-1-amine
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Overview
Description
4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine is an organic compound with the molecular formula C9H19NO It consists of a butan-1-amine chain attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite, followed by heating to reflux, resulting in the decarboxylation and formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the butan-1-amine chain.
Tetrahydro-2H-pyran-4-amine: Another related compound with a different substitution pattern on the pyran ring.
Uniqueness
4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine is unique due to the presence of both the tetrahydropyran ring and the butan-1-amine chain. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(oxan-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H19NO/c10-6-2-1-4-9-5-3-7-11-8-9/h9H,1-8,10H2 |
InChI Key |
KYPVBMGFVXTXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CCCCN |
Origin of Product |
United States |
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